8-fluoro-N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-quinolinecarboxamide
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Description
8-fluoro-N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-quinolinecarboxamide is a useful research compound. Its molecular formula is C22H19FN4O and its molecular weight is 374.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.15428940 g/mol and the complexity rating of the compound is 547. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated the potential of quinoline derivatives in antimicrobial applications, including their efficacy against Mycobacterium tuberculosis and multi-drug resistant strains. Novel ofloxacin derivatives, which share a structural resemblance to the compound , have shown significant in vitro and in vivo antimycobacterial activities. These compounds were synthesized from tetrafluoro benzoic acid and evaluated for their effectiveness against various Mycobacterium species. The most active compounds exhibited low MIC (Minimum Inhibitory Concentration) values, indicating strong antimycobacterial potency, and in animal models, significantly reduced bacterial load in lung and spleen tissues (Dinakaran et al., 2008).
Cancer Research
In the realm of cancer research, quinoline derivatives have been explored for their cytotoxic activities against various cancer cell lines. Compounds synthesized from benzo[b][1,6]naphthyridines, structurally related to the compound of interest, demonstrated potent cytotoxic properties in in vitro assays against leukemia and carcinoma cell lines. Some derivatives showed IC50 values less than 10 nM, indicating their high efficacy in inhibiting cancer cell growth. These findings suggest a promising avenue for developing new anticancer agents based on quinoline derivatives (Deady et al., 2003).
Fluorescent Probes for Biological Imaging
Quinoline derivatives have also found application as fluorescent probes for biological imaging. A study on tri-cyclic pyrano[3,2-f]quinoline derivatives, synthesized via a HCl-mediated ring closure reaction, revealed their potential as fluorophores for staining cultured HeLa cells. These compounds can bind with protein molecules, highlighting their utility in cell imaging and as tools for studying various biological processes (Majumdar et al., 2014).
Organic Light-Emitting Diodes (OLEDs)
The application of quinoline derivatives extends into the field of materials science, particularly in the development of OLEDs. 1-Methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolines with various substituents have been studied as emitting materials in OLEDs, demonstrating the influence of substitution on electroluminescence, turn-on voltage, and external quantum efficiency. These findings indicate the potential of such compounds in enhancing OLED performance, offering avenues for the development of bright and efficient display technologies (and et al., 2001).
Properties
IUPAC Name |
8-fluoro-N-methyl-N-[[1-(2-methylphenyl)pyrazol-4-yl]methyl]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O/c1-15-6-3-4-9-20(15)27-14-16(12-24-27)13-26(2)22(28)19-11-10-17-7-5-8-18(23)21(17)25-19/h3-12,14H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQUQUXLSZUSLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=C(C=N2)CN(C)C(=O)C3=NC4=C(C=CC=C4F)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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